molecular formula C21H16N4O3S2 B2973997 N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide CAS No. 899991-05-0

N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2973997
CAS No.: 899991-05-0
M. Wt: 436.5
InChI Key: IVASAOMOCAXRHQ-UHFFFAOYSA-N
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Description

N-(6-Nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide is a benzothiazole-based hybrid compound characterized by a nitro group at the 6-position of the benzothiazole ring, a phenylthio ether moiety, and a pyridin-3-ylmethyl substituent on the acetamide nitrogen. This structure combines electron-withdrawing (nitro) and electron-donating (pyridinylmethyl) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S2/c26-20(14-29-17-6-2-1-3-7-17)24(13-15-5-4-10-22-12-15)21-23-18-9-8-16(25(27)28)11-19(18)30-21/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVASAOMOCAXRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C18H17N3O2S
  • Molecular Weight : 345.41 g/mol

This compound features a nitro-substituted benzo[d]thiazole moiety, a phenylthio group, and a pyridin-3-ylmethyl acetamide structure, which are crucial for its biological activity.

Anthelmintic Activity

Recent studies have demonstrated that derivatives of N-(6-nitrobenzo[d]thiazol-2-yl)-2-acetamide exhibit significant anthelmintic activity . In a study involving various synthesized compounds (5a-5i), most showed moderate to excellent activity against nematodes such as Haemonchus contortus. Among these, compound 5b displayed the highest efficacy comparable to standard anthelmintic drugs. The study confirmed the structures using spectral analysis (FTIR, IR, MS) and highlighted the potential of these compounds as effective anthelmintics .

Antidiabetic Activity

Another area of interest is the antidiabetic potential of similar benzothiazole derivatives. Research indicated that certain derivatives significantly lowered plasma glucose levels in non-insulin-dependent diabetes mellitus models. The mechanism appears to involve inhibition of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is crucial in glucose metabolism .

The biological activities of this compound and its derivatives can be attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in metabolic pathways, contributing to their antidiabetic effects.
  • Cytotoxicity Against Tumor Cells : Some derivatives exhibit selective cytotoxicity against tumorigenic cell lines while sparing normal cells, indicating potential for cancer therapy .
  • Antimicrobial Properties : The thiazole moiety is known for its broad-spectrum antimicrobial activity, which may extend to various pathogens .

Case Studies and Research Findings

StudyFindings
Nikumbh et al. (2023)Demonstrated anthelmintic activity against Haemonchus contortus, with compound 5b showing maximum efficacy .
Antidiabetic Study (2008)Identified significant glucose-lowering effects in diabetic rat models through inhibition of 11beta-HSD1 .
Cytotoxicity Study (2022)Reported selective cytotoxic effects against tumor cells with high potency .

Comparison with Similar Compounds

Key Observations :

  • The pyridin-3-ylmethyl group introduces a hydrogen-bonding site absent in simpler N-alkyl derivatives, possibly improving target selectivity .

Anticancer and VEGFR-2 Inhibition

  • Compound 6d (): A nitrobenzothiazole-thiadiazole hybrid exhibited potent VEGFR-2 inhibition (IC₅₀ = 0.89 μM) and antiproliferative activity against HepG2 cells (IC₅₀ = 2.34 μM). Molecular docking revealed interactions with key VEGFR-2 residues (Asp1046, Lys868) .
  • The pyridinylmethyl group may further modulate binding .

Antibacterial Activity

  • N-(4-(4-Chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide (): Demonstrated efficacy against S. aureus (MIC = 4 μg/mL) via disruption of membrane integrity.
  • Target Compound : The benzothiazole-thioether scaffold is structurally similar but lacks the hydroxynicotinamide moiety critical for bacterial membrane targeting .

Physicochemical Properties

  • Melting Points : Nitro-substituted benzothiazoles (e.g., 4a–4d in ) show higher melting points (199–261°C) than methoxy analogs (Compound 20: ~230°C), reflecting stronger intermolecular interactions .
  • Solubility : Methoxy and methylenedioxy derivatives () exhibit improved aqueous solubility compared to nitro analogs due to reduced hydrophobicity .

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